Structural Scaffold Validation in Pantothenate Synthetase Inhibitor Co-Crystal Structures
The (5-methoxy-1H-indol-1-yl)acetic acid core scaffold is validated by multiple high-resolution co-crystal structures with Mycobacterium tuberculosis pantothenate synthetase. PDB entries 4MUJ (1.92 Å) [1], 3LE8 (1.70 Å) [2], and 3IVX (1.73 Å) [3] all contain inhibitors built upon this exact 1-yl acetic acid framework. In contrast, the isomeric 3-yl acetic acid scaffold (5-methoxyindole-3-acetic acid, CAS 3471-31-6) does not appear in these or related inhibitor co-crystal structures, indicating a scaffold-specific recognition that is not interchangeable.
| Evidence Dimension | Co-crystal structure availability with M. tuberculosis pantothenate synthetase |
|---|---|
| Target Compound Data | ≥3 PDB entries (4MUJ, 3LE8, 3IVX) containing derivatives with this scaffold, resolution range 1.70–1.92 Å |
| Comparator Or Baseline | 5-Methoxyindole-3-acetic acid (CAS 3471-31-6): 0 PDB entries with pantothenate synthetase |
| Quantified Difference | Absolute difference: ≥3 structures vs. 0 structures |
| Conditions | X-ray crystallography; Mycobacterium tuberculosis pantothenate synthetase enzyme; inhibitor complex |
Why This Matters
Selection of this specific scaffold is supported by direct structural evidence of target engagement, whereas the 3-yl isomer lacks comparable validation for this target.
- [1] RCSB PDB. (2014). 4MUJ: Crystal structure of pantothenate synthetase in complex with 2-(2-(benzylsulfonylcarbamoyl)-5-methoxy-1H-indol-1-yl)acetic acid. https://doi.org/10.2210/pdb4muj/pdb View Source
- [2] RCSB PDB. (2010). 3LE8: Crystal Structure of Mycobacterium Tuberculosis Pantothenate Synthetase at 1.70 Angstrom resolution in complex with 2-(2-((benzofuran-2-carboxamido)methyl)-5-methoxy-1H-indol-1-yl)acetic acid. https://doi.org/10.2210/pdb3le8/pdb View Source
- [3] RCSB PDB. (2009). 3IVX: Crystal structure of pantothenate synthetase in complex with 2-(2-(benzofuran-2-ylsulfonylcarbamoyl)-5-methoxy-1H-indol-1-yl)acetic acid. https://doi.org/10.2210/pdb3ivx/pdb View Source
